molecular formula C16H13ClN2O3 B11174733 N-(3-chloro-4-cyanophenyl)-3,4-dimethoxybenzamide

N-(3-chloro-4-cyanophenyl)-3,4-dimethoxybenzamide

Cat. No.: B11174733
M. Wt: 316.74 g/mol
InChI Key: ISIQPUWXDPOSJH-UHFFFAOYSA-N
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Description

N-(3-chloro-4-cyanophenyl)-3,4-dimethoxybenzamide is a chemical compound characterized by the presence of a chloro and cyano group on a phenyl ring, and two methoxy groups on a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-cyanophenyl)-3,4-dimethoxybenzamide typically involves the reaction of 3-chloro-4-cyanophenylamine with 3,4-dimethoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) may be employed to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-cyanophenyl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(3-chloro-4-cyanophenyl)-3,4-dimethoxybenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-cyanophenyl)-3,4-dimethoxybenzamide involves its interaction with molecular targets such as enzymes or receptors. The chloro and cyano groups can form hydrogen bonds or electrostatic interactions with active sites, while the methoxy groups can enhance lipophilicity and membrane permeability. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-chloro-4-cyanophenyl)-3,4-dimethoxybenzamide is unique due to the presence of both methoxy groups on the benzamide structure, which can significantly influence its chemical reactivity and biological activity. The combination of chloro, cyano, and methoxy groups provides a distinct profile that can be exploited for specific applications in medicinal chemistry and material science.

Properties

Molecular Formula

C16H13ClN2O3

Molecular Weight

316.74 g/mol

IUPAC Name

N-(3-chloro-4-cyanophenyl)-3,4-dimethoxybenzamide

InChI

InChI=1S/C16H13ClN2O3/c1-21-14-6-4-10(7-15(14)22-2)16(20)19-12-5-3-11(9-18)13(17)8-12/h3-8H,1-2H3,(H,19,20)

InChI Key

ISIQPUWXDPOSJH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)C#N)Cl)OC

Origin of Product

United States

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